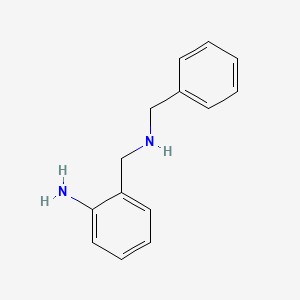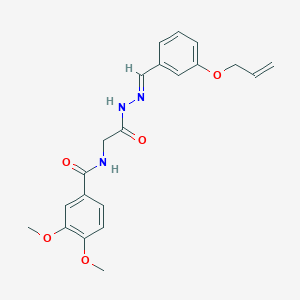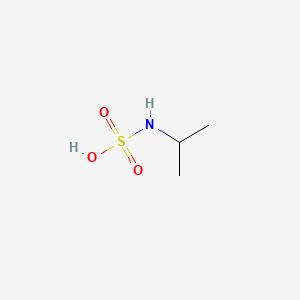
2-(2-Ethoxy-2-oxoethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethoxy-oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxy-2-oxoethyl)benzoic acid typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Ethoxy-2-oxoethyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2-Ethoxy-2-oxoethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Propriétés
| 22479-46-5 | |
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-(2-ethoxy-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
Clé InChI |
OQXSHNPPCWOLOB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


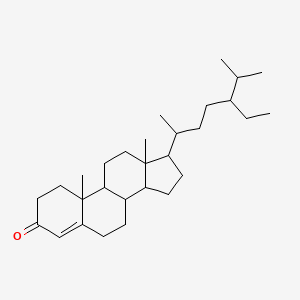
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000128.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000144.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000180.png)

![9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000183.png)
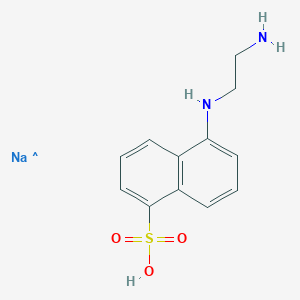
![4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine](/img/structure/B12000194.png)
